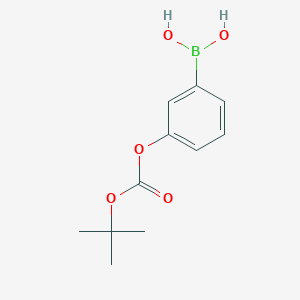
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a type of boronic acid derivative. It is also known as tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate . The empirical formula of this compound is C17H25BO5 and its linear formula is C6H4OCOOC(CH3)3C2BO2(CH3)4. The molecular weight of this compound is 320.19 .
Synthesis Analysis
Boronic acids, including(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Molecular Structure Analysis
The molecular structure of(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is represented by the linear formula C6H4OCOOC(CH3)3C2BO2(CH3)4 . Chemical Reactions Analysis
Boronic acids, such as(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, have been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . Physical And Chemical Properties Analysis
The compound(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid has a molecular weight of 222.05 g/mol . The melting point of its pinacol ester derivative is 84-88 °C .
Wissenschaftliche Forschungsanwendungen
- Summary of Application : The tert-butyl group in “(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid” is similar to that in tert-butanol, which has been investigated for its impact on biopharmaceutical formulations .
- Methods of Application : This research involves investigating the interactions between proteins and various excipients in the presence of tert-butyl alcohol . Techniques such as differential scanning calorimetry and freeze-drying microscopy are used to characterize these mixtures .
- Results or Outcomes : The research found that tert-butyl alcohol had a detrimental impact on the recovery of the proteins investigated, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .
Biopharmaceutical Formulations
- Summary of Application : This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a key step in the synthesis of many organic compounds .
- Methods of Application : The protodeboronation process involves the removal of a boron group from the boronic ester, which can then be replaced with another functional group .
- Results or Outcomes : This method has been used in the synthesis of various organic compounds, including methoxy protected (−)-Δ8-THC and cholesterol .
- Summary of Application : “(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid” is also sold by chemical suppliers for use in various types of research .
- Methods of Application : Researchers can purchase this compound and use it as a reagent in their experiments .
- Results or Outcomes : The outcomes of these experiments can vary widely depending on the specific research goals .
Catalytic Protodeboronation
Chemical Supplier
- Summary of Application : This compound is often used as a reagent in chemical synthesis . It can be used to introduce a boronic acid group into a molecule, which can then be further modified .
- Methods of Application : The specific methods of application can vary widely depending on the nature of the synthesis. However, it often involves the reaction of “(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid” with other reagents under controlled conditions .
- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific goals of the synthesis .
- Summary of Application : “(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid” can be used in educational settings as an example of a boronic acid, which are important compounds in organic chemistry .
- Methods of Application : This could involve using the compound in demonstration experiments or in problem sets for students .
- Results or Outcomes : The outcomes would be educational, helping students to better understand the properties and reactivity of boronic acids .
Chemical Synthesis
Chemical Education
Eigenschaften
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7,14-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJCGIZQPLKYDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267771 |
Source


|
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid | |
CAS RN |
380430-69-3 |
Source


|
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


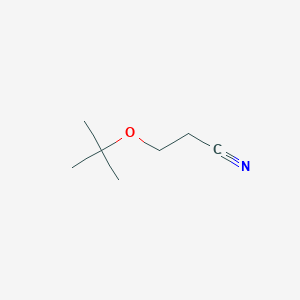
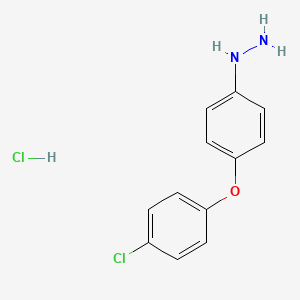

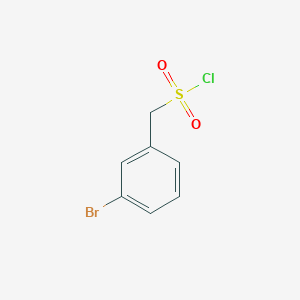
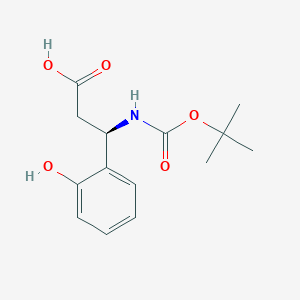
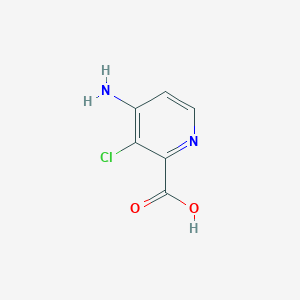
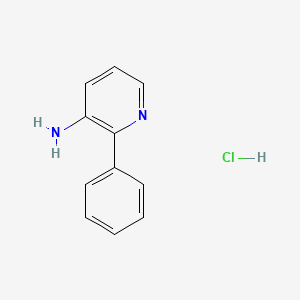


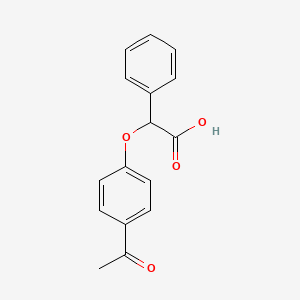
![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)
